Acetaldehyde, ion(1-)

Catalog No.
S15020031
CAS No.
78944-68-0
M.F
C2H3O-
M. Wt
43.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetaldehyde, ion(1-)

CAS Number

78944-68-0

Product Name

Acetaldehyde, ion(1-)

IUPAC Name

ethanone

Molecular Formula

C2H3O-

Molecular Weight

43.04 g/mol

InChI

InChI=1S/C2H3O/c1-2-3/h1H3/q-1

InChI Key

RRGZOQKPWJKLOE-UHFFFAOYSA-N

Canonical SMILES

C[C-]=O

Acetaldehyde, ion(1-), also known as the acetate ion, is the anionic form of acetaldehyde, which is a simple aldehyde with the chemical formula C2H4O\text{C}_2\text{H}_4\text{O} or CH3CHO\text{CH}_3\text{CHO}. In its ionic form, it carries a negative charge due to the deprotonation of the aldehyde group. Acetaldehyde itself is a colorless, volatile liquid with a pungent odor and is primarily used in the production of various chemicals and as an intermediate in organic synthesis. It plays a crucial role in metabolic processes and is produced naturally in small amounts during fermentation.

Typical of aldehydes:

  • Nucleophilic Addition Reactions: The carbonyl carbon in acetaldehyde is electrophilic and can undergo nucleophilic attack by various nucleophiles, such as hydride ions or cyanide ions. For example, when acetaldehyde reacts with cyanide ions, it forms hydroxynitriles through a nucleophilic addition mechanism:
    \text{CH}_3\text{CHO}+\text{CN}^-\rightarrow \text{CH}_3\text{CH OH CN}$$[3][4].
  • Aldol Condensation: Acetaldehyde can undergo aldol condensation when treated with a base, leading to the formation of β-hydroxy aldehydes and subsequently α,β-unsaturated carbonyl compounds upon dehydration:
    2\text{CH}_3\text{CHO}\xrightarrow{\text{Base}}\text{CH}_3\text{CH OH CH}_2\text{CHO}\rightarrow \text{CH}_3\text{CH CHCHO}+\text{H}_2\text{O}$$[1][2].
  • Tautomerization: Acetaldehyde can tautomerize to form vinyl alcohol (ethenol), although this form is less stable:
    \text{CH}_3\text{CHO}\rightleftharpoons \text{CH}_2=CHOH$$[2].

Acetaldehyde plays significant roles in biological systems. It is a metabolite of ethanol and can be produced during carbohydrate metabolism. Its accumulation can lead to toxic effects, contributing to hangover symptoms after alcohol consumption. Additionally, acetaldehyde has been implicated in various health issues, including its classification as a potential carcinogen. It interacts with cellular macromolecules and can form adducts with proteins and DNA, leading to mutagenic effects .

Acetaldehyde can be synthesized through several methods:

  • Hydration of Acetylene: Historically, acetaldehyde was produced by the hydration of acetylene using mercury(II) salts as catalysts:
    \text{C}_2\text{H}_2+\text{Hg}^{2+}+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{CHO}+\text{Hg}$$[2].
  • Oxidation of Ethanol: Acetaldehyde can also be generated by the partial oxidation of ethanol using various oxidizing agents.
  • Wacker Process: Ethylene can be oxidized to acetaldehyde using palladium catalysts:
    \text{C}_2\text{H}_4+O_2\xrightarrow{\text{Pd}}\text{CH}_3\text{CHO}$$[2].

Acetaldehyde has numerous applications across different industries:

  • Chemical Intermediate: It serves as a precursor for the synthesis of acetic acid, acetic anhydride, and various other chemicals.
  • Flavoring Agent: Acetaldehyde is used in the food industry for flavoring purposes.
  • Solvent: It acts as a solvent in

Studies have shown that acetaldehyde interacts with various biological systems:

  • Enzyme Interactions: Research indicates that acetaldehyde can inhibit certain enzymes involved in metabolic pathways.
  • Protein Adduct Formation: Acetaldehyde forms adducts with proteins, which may alter their function and contribute to cellular toxicity.
  • Genotoxicity: The interaction of acetaldehyde with DNA can lead to mutations and has been studied for its implications in cancer research .

Several compounds are structurally or functionally similar to acetaldehyde. Here are some notable comparisons:

CompoundStructureUnique Features
Formaldehyde\text{H}_2\text{CO}Simplest aldehyde; highly reactive; used in embalming
Propanal\text{C}_3\text{H}_6\text{O}One carbon longer than acetaldehyde; used in organic synthesis
Butanal\text{C}_4\text{H}_{8}\text{O}Two carbons longer; used as a flavoring agent
Acetic Acid\text{C}_2\text{H}_4\text{O}_2Carboxylic acid derived from acetaldehyde; widely used in food preservation

Acetaldehyde stands out due to its volatility and role as an intermediate in various

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Exact Mass

43.018389715 g/mol

Monoisotopic Mass

43.018389715 g/mol

Heavy Atom Count

3

Dates

Modify: 2024-08-11

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